Ethyl (acetyloxy)(diphenyl)acetate

Description

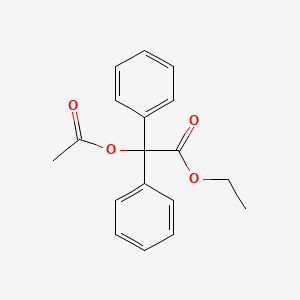

Ethyl diphenylacetate (CAS 3468-99-3), also known as diphenylacetic acid ethyl ester, is an ester derivative of diphenylacetic acid. Its structure consists of an ethyl ester group linked to a diphenylacetate moiety (O=C(OCC)C(C₆H₅)₂) . This compound is characterized by two phenyl groups attached to the central acetate core, conferring steric bulk and lipophilicity. It is widely utilized as a reference material in pharmaceutical synthesis, particularly in the production of loperamide and other active pharmaceutical ingredients (APIs) .

Properties

CAS No. |

4406-92-2 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

ethyl 2-acetyloxy-2,2-diphenylacetate |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(20)18(22-14(2)19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |

InChI Key |

YQGHSKFXAATHHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences among ethyl diphenylacetate and analogous esters:

Key Observations :

- Lipophilicity: Ethyl diphenylacetate exhibits higher lipophilicity compared to compounds with polar substituents (e.g., amino or hydroxyl groups) .

- Reactivity : Chlorinated derivatives (e.g., ) show enhanced electrophilicity, making them suitable for nucleophilic substitution reactions .

Ethyl Diphenylacetate

- Route: Esterification of diphenylacetic acid with ethanol under acidic conditions.

- Key Step : Acid-catalyzed condensation to form the ester bond .

Ethyl 2-(4-Aminophenoxy)acetate ()

- Steps: Alkylation of p-nitrophenol with ethyl bromoacetate. Reduction of the nitro group to an amine using Fe/NH₄Cl.

- Yield : 62% after recrystallization .

Ethyl (2,3-Dichlorophenoxy)acetate ()

- Route: Direct alkylation of 2,3-dichlorophenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Physical and Spectroscopic Properties

Notable Trends:

- Melting Points: Amino-substituted derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding .

- NMR Shifts : Aromatic protons in ethyl diphenylacetate appear as a multiplet at δ 7.2–7.4, distinct from chlorinated analogs (δ 7.1–7.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.